molecular formula C8H6FN3O3 B13052883 6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one

6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one

Cat. No.: B13052883
M. Wt: 211.15 g/mol
InChI Key: KKXRVFNSBRCWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one ( 1469867-43-3) is a high-purity benzimidazolone derivative supplied for advanced research and development applications . This compound, with a molecular formula of C8H6FN3O3 and a molecular weight of 211.15 g/mol, serves as a versatile heterocyclic building block in medicinal chemistry and pharmaceutical synthesis . The structural motif of substituted benzimidazolones is of significant interest in the development of novel therapeutic agents, with ongoing research exploring their potential in various biological pathways . As a key synthetic intermediate, this fluorinated and nitro-substituted compound provides strategic handles for further chemical modification, enabling the creation of diverse compound libraries for drug discovery programs. Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

Molecular Formula

C8H6FN3O3

Molecular Weight

211.15 g/mol

IUPAC Name

5-fluoro-3-methyl-6-nitro-1H-benzimidazol-2-one

InChI

InChI=1S/C8H6FN3O3/c1-11-7-2-4(9)6(12(14)15)3-5(7)10-8(11)13/h2-3H,1H3,(H,10,13)

InChI Key

KKXRVFNSBRCWAW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2NC1=O)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-2-nitroaniline with methyl isocyanate under controlled conditions to form the desired imidazole ring . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed

    Reduction: 6-Fluoro-1-methyl-5-amino-1,3-dihydro-2H-benzo[D]imidazol-2-one

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Corresponding aldehydes or carboxylic acids

Scientific Research Applications

Antimicrobial Applications

The increasing prevalence of antibiotic resistance necessitates the development of new antimicrobial agents. Research has shown that derivatives of benzimidazole compounds, including 6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one, exhibit significant antimicrobial activity against various bacterial and fungal strains.

Case Study: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial properties of synthesized benzimidazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined using a tube dilution method. Results indicated that certain derivatives exhibited potent antibacterial effects with MIC values as low as 1.27 µM against Staphylococcus aureus and Candida albicans .

CompoundTarget OrganismMIC (µM)
W6S. aureus5.19
W1C. albicans5.08
N8E. coli1.43
N22K. pneumoniae2.60

Anticancer Applications

The anticancer potential of this compound has been explored in various studies, particularly focusing on its ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

In vitro studies have demonstrated that certain derivatives possess significant cytotoxicity against human colorectal carcinoma cell lines (HCT116). The Sulforhodamine B (SRB) assay was employed to assess the antiproliferative activity, revealing IC50 values indicative of strong anticancer properties.

CompoundCancer Cell LineIC50 (µM)
W17HCT1164.12
N9HCT1165.85
N18HCT1164.53

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the fluorine atom enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

NMR and IR Data

Compound Name 1H-NMR (δ, ppm) IR (cm−1) Reference ID
This compound Not explicitly reported (inferred) ~1359 (Ar C-N), 1180 (C-F)
5-Fluoro-6-(4-fluorophenoxy)-1H-benzo[d]imidazole-2-thiol δ 12.94 (NH), 6.02 (-OCH2O-) 3468 (NH), 1247 (Ar C-O-C), 1180 (C-F)
3-Allyl-5-(diphenylamino)-1-phenyl-1,3-dihydro-2H-benzo[d]imidazol-2-one δ 7.40–7.70 (ArH), 5.20–5.40 (allyl CH2) 1634 (C=N), 1610 (C=C)

Key Observations:

  • Fluorine substituents produce distinct C-F stretching bands near 1180 cm−1 in IR spectra .
  • Aromatic protons in diphenylamino-substituted derivatives (e.g., 5am ) appear as multiplet clusters (δ 7.40–7.70).

Biological Activity

6-Fluoro-1-methyl-5-nitro-1,3-dihydro-2H-benzo[D]imidazol-2-one, a compound with the CAS number 1469867-43-3, belongs to the benzimidazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial activity. Specifically, compounds with similar structures to this compound have shown efficacy against various bacterial strains. For instance:

Compound NameActivityMIC (µg/ml)Reference
6-Fluoro-1-methyl-5-nitro-benzimidazoleAntibacterial25 - 62.5
2-Methyl benzimidazole derivativesAntibacterial against S. aureus and E. coliModerate to good

The compound's nitro group may contribute to its antibacterial properties by disrupting bacterial cell wall synthesis or interfering with DNA replication.

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha:

CompoundIC50 (µM)Mechanism of ActionReference
6-Fluoro-1-methyl-5-nitro-benzimidazole17.1 ± 0.40Inhibition of superoxide anion formation in neutrophils

This suggests potential applications in treating inflammatory diseases where cytokine release plays a critical role.

Anticancer Activity

The benzimidazole scaffold has been associated with anticancer activity. Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation:

Compound NameCancer TypeEffectivenessReference
Benzimidazole derivativesBreast cancer (MDA-MB-231)Strong inhibitory effect on proliferation

Such findings highlight the potential for developing new cancer therapies based on this compound's structure.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, leading to disruption of replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Cytokine Modulation : By affecting signaling pathways related to inflammation, this compound can modulate the immune response.

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy and safety profile of benzimidazole derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that specific modifications in the structure significantly enhanced antibacterial activity, suggesting that 6-Fluoro-1-methyl-5-nitro could be an effective candidate for further development.

Case Study 2: Anti-inflammatory Activity

In another research project focused on inflammatory bowel disease, compounds derived from benzimidazole were tested for their ability to reduce inflammation markers in animal models. Results showed a significant decrease in TNF-alpha levels, supporting the anti-inflammatory potential of these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-fluoro-1-methyl-5-nitro-benzimidazolone derivatives?

  • Methodological Answer : A common approach involves nitration of a pre-functionalized benzimidazolone precursor. For example, introducing the nitro group at the 5-position via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Fluorination can be achieved using electrophilic fluorinating agents like Selectfluor™ at the 6-position prior to nitration. Methylation at the 1-position is typically performed via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to isolate intermediates. Purification often requires column chromatography (silica gel, DCM/MeOH gradients) or recrystallization .

Q. How can researchers confirm the structural integrity of 6-fluoro-1-methyl-5-nitro-benzimidazolone using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The fluorine atom at C6 induces splitting in adjacent protons (e.g., H7 and H5), while the nitro group deshields nearby carbons. Compare experimental shifts with DFT-calculated NMR spectra for validation .
  • HRMS : Use electrospray ionization (ESI) to confirm the molecular ion peak ([M+H]⁺ or [M−H]⁻) with <5 ppm mass accuracy.
  • IR : The nitro group exhibits asymmetric/symmetric stretching vibrations near 1520 cm⁻¹ and 1350 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The electron-withdrawing nitro group at C5 increases the electrophilicity of adjacent positions (C4 and C6), making them susceptible to nucleophilic attack. Fluorine at C6 further polarizes the aromatic ring, but its inductive effect may compete with resonance stabilization.
  • Experimental Design : Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via HPLC and correlate with Hammett substituent constants (σ) .

Q. What strategies mitigate instability of the nitro group during prolonged storage or under basic conditions?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (N₂/Ar) at −20°C in amber vials to prevent photodegradation.
  • Stabilization : Add radical scavengers (e.g., BHT) or buffer solutions (pH 4–6) to aqueous formulations. Avoid strong bases; instead, use mild bases like NaHCO₃ during derivatization .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of 6-fluoro-1-methyl-5-nitro-benzimidazolone?

  • Methodological Answer :

  • DFT : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for reactivity hotspots.
  • Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases, GPCRs). The nitro group may form hydrogen bonds with Lys/Arg residues, while fluorine enhances hydrophobic interactions in binding pockets .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for structurally similar benzimidazolone derivatives?

  • Methodological Answer :

  • Recrystallization Solvents : Variations in solvent polarity (e.g., EtOH vs. DMF/water) can lead to polymorphs with different melting points. Characterize polymorphs via PXRD.
  • Impurity Profiling : Use HPLC-MS to detect trace impurities (e.g., unreacted precursors) that depress melting points .

Q. Why might biological assays show conflicting IC₅₀ values for nitro-substituted benzimidazolones across studies?

  • Methodological Answer :

  • Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) alter compound bioavailability. Standardize protocols using CLSI guidelines.
  • Metabolic Stability : The nitro group may be reduced in vivo by nitroreductases, generating variable active metabolites. Perform LC-MS/MS to quantify parent compound vs. metabolites .

Experimental Design Challenges

Q. What steps optimize regioselectivity during the nitration of 6-fluoro-1-methyl-benzimidazolone?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use a directing group (e.g., trimethylsilyl) at C5 to steer nitration to the desired position.
  • Temperature Control : Slow addition of nitrating agent at −10°C minimizes para-substitution byproducts. Confirm regiochemistry via NOE NMR correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.